1-(4-bromobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O3/c1-29-18-10-6-16(7-11-18)14-26-21(27)20-19(3-2-12-24-20)25(22(26)28)13-15-4-8-17(23)9-5-15/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZFVWSLAWWVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-bromobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound characterized by its unique pyrido[3,2-d]pyrimidine core. The presence of bromine and methoxy substituents on the benzyl groups potentially enhances its biological activity, making it a subject of interest in medicinal chemistry. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H18BrN3O3
- Molecular Weight : 452.308 g/mol
- CAS Number : 923677-42-3
The compound's structure features a fused pyridine and pyrimidine ring system, which is known to impart diverse chemical properties conducive to biological interactions.
The biological activity of this compound is not fully elucidated; however, similar compounds have demonstrated various mechanisms of action:
- Enzyme Inhibition : Compounds within the pyrido[3,2-d]pyrimidine class have been shown to inhibit key enzymes such as protein kinases and thymidylate synthase, which are crucial for DNA synthesis and cell proliferation.
- Cell Cycle Regulation : By inhibiting specific kinases (e.g., PIM-1), these compounds can disrupt cell cycle progression and induce apoptosis in cancer cells .
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : The compound exhibits potential antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives can significantly increase apoptosis rates in MCF-7 breast cancer cells by up to 58.29-fold .
- Antimicrobial Properties : Similar structures have been reported to possess antimicrobial activities against a range of pathogens, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of inflammatory pathways.
Research Findings and Case Studies
A review of recent literature reveals several case studies and experimental findings:
Structure-Affinity Relationships
The structural modifications in this compound are crucial for its biological activity. The presence of bromine and methoxy groups is believed to enhance solubility and bioavailability:
| Substituent | Effect |
|---|---|
| Bromine | Increases lipophilicity; enhances enzyme binding affinity. |
| Methoxy | Improves solubility; may influence receptor interactions. |
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity
- Compounds with similar pyrido-pyrimidine frameworks have been explored for their antitumor properties. The presence of halogen substituents (like bromine) often enhances the binding affinity to cancer cell targets, making this compound a candidate for further investigation in cancer therapy .
-
Enzyme Inhibition
- Pyrido-pyrimidinediones have shown promise as inhibitors of various enzymes, including flavin-dependent thymidylate synthase. This enzyme is crucial for DNA synthesis in certain bacteria, presenting a target for antibacterial drug development . The specific interactions and mechanisms of action for this compound remain to be fully elucidated but are expected to mirror those observed in related derivatives.
-
Kinase Inhibition
- The compound may also exhibit kinase inhibitory properties, which are vital in regulating cellular signaling pathways. Kinase inhibitors are extensively researched for their roles in treating various cancers and other diseases .
Case Study 1: Anticancer Activity
A study investigating derivatives of pyrido-pyrimidine compounds revealed that certain analogs exhibited significant cytotoxic effects against various cancer cell lines. The presence of brominated and methoxybenzyl groups was correlated with enhanced activity compared to non-substituted analogs .
Case Study 2: Enzyme Inhibition
Research into the enzyme inhibition profile of pyrido-pyrimidinediones indicated that these compounds could effectively inhibit thymidylate synthase with IC50 values in the nanomolar range. This suggests potential as therapeutic agents against bacterial infections while minimizing toxicity to human cells .
Comparison with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Pyrido[1,2-e]purine-2,4(1H,3H)-dione | Structure | Inhibitor of flavin-dependent thymidylate synthase |
| Pyrido[1,2-a]pyrimidin-4-one | Structure | Antimicrobial properties |
| Pyrido[3,4-d]pyrimidine derivatives | Structure | Anti-cancer activity |
The unique combination of brominated and methoxybenzyl substituents in 1-(4-bromobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione may enhance its pharmacological profile compared to other similar compounds by improving solubility and bioavailability while offering novel mechanisms of action against targeted biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their properties:
Electronic Properties
- HOMO-LUMO Analysis :
- The target compound’s 4-bromobenzyl substituent introduces electron-withdrawing effects, likely lowering the HOMO energy compared to methoxy-substituted analogues (e.g., CAS 27507-08-0). This may reduce electron-donating capacity in biological interactions .
- In contrast, derivatives with hydroxybenzoyl groups (e.g., 6a–d) exhibit HOMO localization on the pyridopyrimidine ring, enhancing electron donation for target binding (ΔE = 3.91–4.10 eV) .
Crystallographic and Steric Features
- Dihedral Angles :
- In pyrido[2,3-d]pyrimidines (e.g., compound 2n), the benzene ring is nearly perpendicular to the pyridopyrimidine core (θ = 88.2°), facilitating edge-to-face π-π stacking (centroid distance: ~3.06 Å). The bulky 4-bromobenzyl substituent in the target compound may disrupt such packing, reducing crystallinity .
- Hydrogen Bonding :
- Methoxy groups (e.g., in CAS 27507-08-0) participate in C-H···O/N interactions, stabilizing crystal lattices. Bromine’s larger van der Waals radius may alter intermolecular distances .
Q & A
Basic: What synthetic strategies are commonly employed for preparing pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives?
Answer:
A typical approach involves alkylation of pyrimidine-2,4(1H,3H)-dione precursors using substituted benzyl halides. For example, describes the synthesis of a structurally analogous compound via a two-step process:
Base-mediated alkylation : Reacting 6-methylpyrimidine-2,4(1H,3H)-dione with 1-(chloromethyl)-4-methoxybenzene in dimethylformamide (DMF) using potassium carbonate as a base.
Reflux and purification : The mixture is refluxed for 4 hours, followed by solvent evaporation and recrystallization from ethanol to obtain single crystals .
Key considerations : Solvent choice (DMF or acetone), reaction time, and temperature are critical for yield optimization. Substituent reactivity (e.g., bromo vs. methoxy groups) may require adjusted stoichiometry .
Basic: How is crystallographic data utilized to confirm the structure of this compound?
Answer:
X-ray diffraction (XRD) analysis is standard for structural validation. reports dihedral angles between the pyrimidine core and benzyl substituents (62.16° and 69.77°), confirming steric and electronic interactions. Weak C–H···O hydrogen bonds observed in the crystal lattice inform solubility and stability predictions . Advanced tip : Compare experimental XRD data with computational models (e.g., DFT) to resolve discrepancies in bond lengths or angles .
Advanced: How do substituents (4-bromobenzyl vs. 4-methoxybenzyl) influence the compound’s reactivity and biological activity?
Answer:
- Electronic effects : The electron-withdrawing bromo group (4-bromobenzyl) may reduce nucleophilicity at the pyrimidine core, while the electron-donating methoxy group (4-methoxybenzyl) enhances π-stacking interactions with biological targets .
- Biological relevance : Analogous compounds in exhibit herbicidal activity modulated by substituent bulkiness and electronic properties. For example, 2,6-diethylphenyl groups improve binding to plant enzymes via hydrophobic interactions.
Methodological recommendation : Use structure-activity relationship (SAR) studies with varied substituents to quantify these effects .
Advanced: What analytical techniques are critical for characterizing intermediates and final products?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H NMR identifies methyl protons (~3.5 ppm) and aromatic protons (6.5–8.5 ppm). 13C NMR confirms carbonyl (C=O) and quaternary carbons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. For example, reports ESI-HRMS data matching theoretical values for pyrido[2,3-d]pyrimidine derivatives.
- Infrared (IR) Spectroscopy : Detects carbonyl stretching vibrations (~1700 cm⁻¹) and C–Br/C–O–C bonds .
Advanced: How can researchers resolve contradictions in reaction yields across different synthetic protocols?
Answer:
Contradictions often arise from:
Solvent polarity : DMF (high polarity) vs. acetone (moderate polarity) affects alkylation rates and byproduct formation .
Catalyst/base selection : Potassium carbonate (K2CO3) in vs. sodium hydride (NaH) in alters reaction kinetics.
Temperature control : Reflux (100–120°C) vs. room-temperature reactions may lead to incomplete substitution or decomposition.
Solution : Conduct Design of Experiments (DoE) to systematically vary parameters and identify optimal conditions .
Advanced: What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
Answer:
- Molecular docking : Predict binding affinity to target enzymes (e.g., thymidylate kinase in ) using software like AutoDock or Schrödinger.
- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability based on logP, topological polar surface area (TPSA), and hydrogen-bond donors/acceptors .
- DFT calculations : Model electronic properties (HOMO/LUMO energies) to rationalize reactivity trends observed experimentally .
Advanced: How can researchers mitigate challenges in scaling up synthesis from lab to pilot scale?
Answer:
- Process intensification : Replace batch reactions with flow chemistry to improve heat/mass transfer, especially for exothermic steps (e.g., alkylation in ).
- Purification optimization : Transition from recrystallization (ethanol in ) to column chromatography or continuous crystallization for higher throughput.
- Byproduct analysis : Use LC-MS or GC-MS to monitor impurities (e.g., unreacted benzyl halides) during scale-up .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid dermal exposure.
- Ventilation : Perform reactions in a fume hood due to volatile solvents (DMF, acetone) and potential halogenated byproducts .
- Waste disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste per local regulations .
Advanced: What strategies are effective for improving the compound’s aqueous solubility?
Answer:
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the pyrimidine nitrogen .
- Co-crystallization : Use co-formers like succinic acid to enhance solubility via hydrogen bonding, as seen in for analogous compounds.
- Nanoformulation : Encapsulate the compound in PEGylated nanoparticles to improve bioavailability, as demonstrated in for related pyrimidine derivatives.
Advanced: How can researchers validate the compound’s mechanism of action in biological systems?
Answer:
- Enzyme assays : Measure inhibition constants (Ki) for target enzymes (e.g., thymidylate kinase in ) using fluorogenic substrates.
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., HeLa) and compare IC50 values with positive controls.
- In vivo studies : Use rodent models to assess efficacy and toxicity, ensuring dose adjustments based on pharmacokinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
